molecular formula C9H10O2S B14794196 Ethyl (E)-3-(2-thienyl)prop-2-enoate

Ethyl (E)-3-(2-thienyl)prop-2-enoate

Cat. No.: B14794196
M. Wt: 182.24 g/mol
InChI Key: GFRCDOMEJDUQGT-UHFFFAOYSA-N
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Description

Ethyl (E)-3-(2-thienyl)prop-2-enoate is an α,β-unsaturated ester with the molecular formula C₁₂H₉NO₂S (or C₁₀H₁₀O₂S if excluding the cyano group in some derivatives) . It is synthesized via base-catalyzed reactions, such as the condensation of 2-thiophenecarboxaldehyde with acetonitrile ethyl ester, followed by cyanation . The compound features a thiophene ring (a sulfur-containing heterocycle) conjugated to an acrylate ester, which confers unique electronic and steric properties. Safety data classify it as an irritant, requiring handling precautions to avoid dermal or ocular exposure .

Properties

IUPAC Name

ethyl 3-thiophen-2-ylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c1-2-11-9(10)6-5-8-4-3-7-12-8/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFRCDOMEJDUQGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (E)-3-(thiophen-2-yl)acrylate typically involves the reaction of thiophene-2-carbaldehyde with ethyl acrylate in the presence of a base. A common method is the Knoevenagel condensation reaction, where thiophene-2-carbaldehyde is reacted with ethyl acrylate in the presence of a base such as piperidine or pyridine. The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol or toluene.

Industrial Production Methods

On an industrial scale, the production of ethyl (E)-3-(thiophen-2-yl)acrylate can be achieved through continuous flow processes that ensure higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. Industrial methods may also involve the use of automated systems to control reaction parameters and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-3-(thiophen-2-yl)acrylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The acrylate moiety can be reduced to form the corresponding saturated ester.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed for reduction.

    Substitution: Halogenation can be carried out using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Ethyl 3-(thiophen-2-yl)propanoate.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Ethyl (E)-3-(thiophen-2-yl)acrylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it suitable for various organic transformations.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.

    Industry: The compound is used in the production of specialty polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl (E)-3-(thiophen-2-yl)acrylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism of action would depend on the target molecule it interacts with. The thiophene ring can engage in π-π interactions, while the acrylate moiety can participate in Michael addition reactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents on the aromatic ring (thienyl vs. phenyl), functional groups (methoxy, cyano, acetyl), and ester chains. These variations influence reactivity, physical properties, and applications.

Compound Name Substituents/Functional Groups Key Properties/Applications References
Ethyl (E)-3-(4-methoxyphenyl)prop-2-enoate 4-methoxy phenyl Tyrosinase inhibitor; bioactive in extracts
Ethyl (E)-3-(4-acetylphenyl)prop-2-enoate 4-acetyl phenyl Heck reaction product (54% yield)
Ethyl (2E)-2-cyano-3-(thiophen-2-yl)prop-2-enoate Thienyl + cyano group Irritant; used in organic synthesis
Methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate 3,4-dihydroxy phenyl Antibacterial ether derivatives
Ethyl (2E)-3-(2-bromo-4-fluorophenyl)prop-2-enoate 2-bromo-4-fluoro phenyl Halogenated analog for cross-coupling

Key Observations :

  • Electron-donating groups (e.g., methoxy in ) enhance biological activity, such as tyrosinase inhibition.
  • Electron-withdrawing groups (e.g., acetyl in , cyano in ) improve reactivity in coupling reactions but may reduce stability.
  • Halogen substituents (bromo, fluoro in ) are pivotal in cross-coupling reactions for pharmaceutical intermediates.
Photochemical Behavior

Ethyl (E)-3-(2-thienyl)prop-2-enoate and its analogs exhibit distinct photochemical pathways:

  • Solid-state photodimerization : Analogous 3-(2-thienyl)acrylic acid forms cyclobutane dimers under UV irradiation, while in solution, only E-Z isomerization occurs .
  • Liquid-phase reactivity: Ethyl cinnamate derivatives (e.g., ethyl (E)-3-phenylprop-2-enoate) yield photodimers in methanol, contrasting with thienyl analogs that show isomerization dominance .
Crystallographic and Conformational Analysis
  • Syn-periplanar conformation: Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate adopts a syn-periplanar geometry across the C=C bond (torsion angle: 3.2°) . This planar structure facilitates π-π stacking and hydrogen bonding, critical for crystal packing.
  • Thienyl vs.

Insights :

  • Palladium-catalyzed reactions (e.g., Heck coupling) are efficient for electron-deficient aryl groups .
  • Base-mediated condensations are versatile for cyanoacrylate synthesis .

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